molecular formula C26H27N3O4 B2936672 N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide CAS No. 477557-53-2

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide

Cat. No.: B2936672
CAS No.: 477557-53-2
M. Wt: 445.519
InChI Key: IMDKBRZUNQMKTO-UHFFFAOYSA-N
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Description

“N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Synthesis Analysis

The synthesis of imidazole-containing compounds can be achieved via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .


Molecular Structure Analysis

The structure of the ligand and its Pd(II) complex was characterized via IR, UV-visible, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD techniques . The spectral data of the Pd(II) complex indicated the bidentate bonding mode for bis-benzimidazole and suggested a tetrahedral geometry for the metal complex .


Chemical Reactions Analysis

The compound has been synthesized via an aromatic aldehyde and o-phenylenediamine . In the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone was obtained .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound can be determined by various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .

Scientific Research Applications

Synthesis Techniques

Environmentally Friendly Synthesis Methods

Research has focused on developing water-mediated, environmentally friendly methods for synthesizing N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-triethoxybenzamide derivatives. These methods emphasize the use of water as a solvent, highlighting an easy workup process and excellent yields, thereby supporting greener chemistry practices (Reddy, Reddy, & Dubey, 2014).

Innovative Synthesis Approaches

Studies have also explored diverse synthetic routes, including one-pot syntheses and the employment of different catalysts to create functionalized derivatives. These methods aim at improving efficiency, reducing environmental impact, and expanding the utility of these compounds in further chemical transformations (Rani, 2018).

Potential Applications

Antitumor Activity

Some derivatives of this compound have been evaluated for their antitumor activities. Research in this area involves the synthesis of novel compounds and their testing against various human tumor cell lines to identify promising antineoplastic agents (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial and Antifungal Properties

Explorations into the antimicrobial and antifungal efficacy of these compounds have been conducted, with some derivatives showing potential as treatment options against various bacterial and fungal infections. These studies contribute to the search for new, effective antimicrobial agents in a landscape where resistance to existing drugs is a growing concern (Joshi, Bapodra, & Parekh, 1997).

Mechanism of Action

Benzimidazoles

are a class of heterocyclic aromatic organic compounds. This class of compounds has a wide range of applications and exhibits a broad spectrum of biological activities . Here’s a general overview of the properties and activities of benzimidazole compounds:

Future Directions

The research on imidazole-containing compounds is ongoing due to their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . The experimental results and drug-likeness properties of the Pd(II) complex suggest its potential applications, which can be developed as a potent anticancer drug in the near future .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-3,4,5-triethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4/c1-4-31-22-15-17(16-23(32-5-2)24(22)33-6-3)26(30)29-19-12-8-7-11-18(19)25-27-20-13-9-10-14-21(20)28-25/h7-16H,4-6H2,1-3H3,(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDKBRZUNQMKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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